Dehydro Aripiprazole-d8 Hydrochloride

Descripción general

Descripción

Dehydro Aripiprazole-d8 Hydrochloride is an Aripiprazole labeled metabolite . It is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .

Synthesis Analysis

The synthesis of aripiprazole-d8 was achieved in two steps. 1,4-Dibromobutane-d8 reacted with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate was then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce 33.4% of aripiprazole-d8 with 99.93% purity .

Molecular Structure Analysis

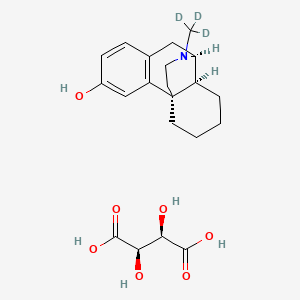

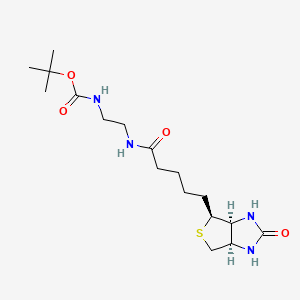

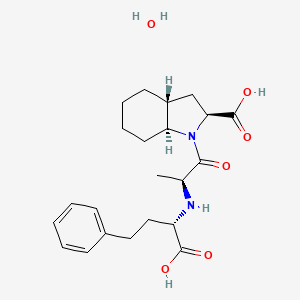

The molecular weight of Dehydro Aripiprazole-d8 Hydrochloride is 490.88 and its molecular formula is C23H18D8Cl3N3O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dehydro Aripiprazole-d8 Hydrochloride include a molecular weight of 490.88 and a molecular formula of C23H18D8Cl3N3O2 . The compound has a carbon content of 56.28%, a hydrogen content of 5.36%, and a nitrogen content of 8.56% .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Synthesis and Internal Standards : Dehydro Aripiprazole-d8 Hydrochloride is synthesized for use as an internal standard in analytical methods. Its synthesis is crucial for further research and quantification analysis of Aripiprazole using techniques like HPLC-MS/MS (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacokinetics and Drug Metabolism

- Drug Metabolism Studies : Aripiprazole and its metabolites, including Dehydro Aripiprazole, are studied extensively for their pharmacokinetic properties. Understanding the metabolism and pharmacokinetics of Aripiprazole and its dehydro metabolite is critical for optimizing therapeutic efficacy (Wojnicz et al., 2018).

- Quantification in Plasma : Reliable quantification methods for Aripiprazole and Dehydro Aripiprazole in human plasma are developed, aiding in pharmacokinetic studies and ensuring accurate dosing in clinical settings (Suzuki, Naito, & Kawakami, 2017).

Molecular and Cellular Pharmacology

- Binding and Agonist Activity : Research on Aripiprazole, and by extension its metabolites like Dehydro Aripiprazole, reveals insights into their binding affinities and partial agonist activities at dopamine receptors. This contributes to understanding their unique mechanisms of action as antipsychotic agents (Tadori et al., 2008).

Implications in Psychiatric Treatment

- Clinical Efficacy in Psychiatric Disorders : The effectiveness of Aripiprazole in treating schizophrenia and related disorders is a key area of study. The role of its metabolites, including Dehydro Aripiprazole, is crucial in understanding its therapeutic profile and efficacy (Harrison & Perry, 2004).

Mecanismo De Acción

Target of Action

Dehydro Aripiprazole-d8 Hydrochloride, a deuterium labeled form of Dehydro Aripiprazole Hydrochloride , primarily targets dopaminergic D2 receptors and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Dehydro Aripiprazole-d8 Hydrochloride acts as a partial agonist at dopaminergic D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . As a partial agonist, it binds to these receptors and mimics the activity of naturally occurring neurotransmitters, but to a lesser degree . This unique mechanism of action helps modulate neurotransmission, adjusting dopamine levels depending on whether they are too high or low .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic pathways , specifically the mesolimbic and mesocortical pathways . By acting as a partial agonist at D2 receptors, it can reduce hyperfunctioning dopaminergic transmission in the mesolimbic pathway and increase dopaminergic activity back to normal levels in the mesocortical pathway .

Pharmacokinetics

The pharmacokinetics of Dehydro Aripiprazole-d8 Hydrochloride is similar to that of Aripiprazole. The mean elimination half-lives are about 75 hours and 94 hours for aripiprazole and dehydro-aripiprazole, respectively . For populations that are poor CYP2D6 metabolizers, the half-life of aripiprazole is 146 hours .

Result of Action

The action of Dehydro Aripiprazole-d8 Hydrochloride leads to a reduction in the positive symptoms of disorders like schizophrenia, which are thought to be caused by an overactivity of dopaminergic transmission in certain brain pathways . It also helps reduce negative symptoms by increasing dopaminergic activity in areas where it is low .

Safety and Hazards

Direcciones Futuras

The future directions of Dehydro Aripiprazole-d8 Hydrochloride research could involve further exploration of its effects on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways . Additionally, a pharmacogenetic approach can help predict drug response and improve the clinical management of patients with schizophrenia .

Propiedades

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-USILMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Aripiprazole-d8 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)